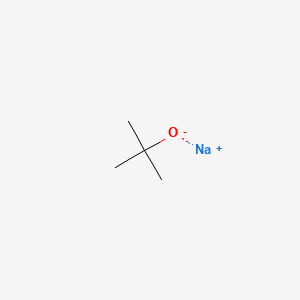

Sodium tert-butoxide

Übersicht

Beschreibung

Sodium tert-butoxide (NaOtBu, CAS 865-48-5) is a strong, non-nucleophilic base widely used in organic synthesis. Its molecular formula is C₄H₉NaO, with a molecular weight of 96.1 g/mol . Structurally, it forms hexameric or nonameric clusters in the solid state due to the aggregation of sodium ions and tert-butoxide anions . It is produced by reacting tert-butyl alcohol with sodium hydride . Key applications include:

- Promoting C-H bond arylation in biaryl synthesis.

- Serving as a base in palladium-catalyzed amination reactions.

- Facilitating aryl tert-butyl ether formation .

NaOtBu is hygroscopic, flammable, and corrosive, requiring careful handling to avoid skin burns or inhalation hazards .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium tert-butoxide can be synthesized by treating tert-butyl alcohol with sodium hydride. The reaction typically involves the following steps:

- Dissolving sodium hydride in an inert organic solvent such as xylene.

- Adding tert-butyl alcohol dropwise to the solution under an inert atmosphere to prevent moisture contamination.

- Maintaining the reaction mixture at a controlled temperature to ensure complete reaction .

Industrial Production Methods: In industrial settings, this compound is produced by reacting metallic sodium with tert-butyl alcohol in the presence of an inert solvent. The process involves:

- Heating the reaction mixture to facilitate the dissolution of sodium.

- Refluxing the mixture under an inert gas atmosphere to prevent oxidation.

- Distilling the product to remove any residual solvents and impurities .

Analyse Chemischer Reaktionen

Elimination Reactions

Sodium tert-butoxide is a common reagent for elimination reactions due to its strong basicity and steric bulk . It is particularly useful in E2 elimination reactions where the removal of a proton and a leaving group occurs in a concerted manner. The bulkiness of tert-butoxide hinders its ability to act as a nucleophile, thus favoring elimination over substitution .

Stereochemical studies suggest that this compound promotes elimination reactions through an (E1cB)R mechanism .

Single Electron Transfer (SET) Reactions

*Tert-*butoxides, including sodium tert-butoxide, can participate in single electron transfer reactions, leading to the formation of radical intermediates . For example, sodium *tert-*butoxide can react with nitrostilbenes to produce *N-*hydroxyindoles at room temperature . The reaction mechanism involves an electron transfer from *tert-*butoxide to the nitrostilbene, with the counterion playing a critical role in determining the reaction outcome .

In reactions with nitrostilbenes, the identity of the counterion influences the product distribution. When sodium is the counterion, *N-*hydroxyindoles are formed, whereas potassium as a counterion leads to the formation of oxindoles .

Transition Metal-Free Coupling Reactions

Sodium *tert-*butoxide is used in transition metal-free coupling reactions of haloarenes with arenes or styrenes to produce biphenyls or stilbenes, respectively . In these reactions, sodium *tert-*butoxide can initiate the process by converting aryl halides into aryl radicals .

As a Catalyst

Sodium *tert-*butoxide can act as a catalyst in various organic reactions. For instance, it can catalyze the synthesis of 2-(2-nitrovinyl) furan . It also serves as a catalyst in the regioselective hydrosilylation of alkynes . Sodium *tert-*butoxide mediates the transamidation of *N,N-*dimethyl amides with primary amines .

Production of this compound

This compound is synthesized by reacting sodium with tert-butyl alcohol . The reaction is typically carried out in a reactor with a condenser to recover the tert-butyl alcohol . A study found that using toluene or heptane as a reaction medium improves the reaction speed and product yield .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Sodium tert-butoxide serves as a strong base in organic chemistry, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Some key applications include:

- Buchwald-Hartwig Amination : This reaction involves the coupling of aryl halides with amines to form aryl amines. This compound acts as a base to deprotonate the amine, enabling its reaction with palladium catalysts .

- Synthesis of Pharmaceuticals : It is used in the synthesis of biologically active compounds, including intermediates for antiviral drugs such as adefovir dipivoxil .

Biochemical Applications

In biochemical contexts, this compound plays a significant role:

- Deprotonation Reactions : It is effective in deprotonating weak acids, which is crucial for various enzymatic reactions and cellular processes.

- Cellular Effects : The compound can disrupt cellular membranes and influence cell signaling pathways by altering enzyme activities.

Materials Science

This compound is increasingly being explored in materials science, particularly in the deposition of thin films:

- Atomic Layer Deposition : It is used as a precursor for depositing alkali metal-containing thin films, such as sodium niobate (NaNbO3) and sodium tantalate (NaTaO3). This application is significant for developing sustainable energy materials like batteries and solar cells .

Industrial Applications

The compound finds utility in various industrial processes:

- Production of Fine Chemicals : this compound is employed in the manufacture of agrochemicals, colorants, aroma chemicals, and biodiesel .

- Polymerization and Isomerization : It acts as a catalyst in polymerization reactions, contributing to the development of new materials .

Case Study 1: Buchwald-Hartwig Amination

In a study focusing on the Buchwald-Hartwig amination process, this compound was utilized to couple aryl halides with amines effectively. The reaction demonstrated high yields and selectivity due to the compound's strong basicity and ability to stabilize intermediates .

Case Study 2: Thin Film Deposition

Research conducted on atomic layer deposition highlighted this compound's role in forming high-quality sodium niobate films. The study reported that sodium incorporation was rapid at specific pulsed ratios, indicating its effectiveness as a precursor for thin film technologies .

Wirkmechanismus

Sodium tert-butoxide exerts its effects primarily through its strong basicity. The tert-butoxy group readily abstracts protons from acidic compounds, facilitating various chemical transformations. The compound can also act as a nucleophile in certain reactions, forming tetrahedral intermediates during transesterification processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Alkali Metal tert-Butoxides

Chemical Structure and Aggregation

Key Insight: Sodium’s smaller ionic radius promotes larger clusters (hexamers/nonamers), while potassium and rubidium form tetramers due to their larger cation sizes .

Reactivity and Base Strength

Base Strength :

- Reaction Performance: In a study on sulfonium salt reactions, KOtBu in tert-butanol provided superior reproducibility (73% yield) compared to NaOtBu and aqueous NaOH . This difference may arise from KOtBu’s better solubility in organic solvents or optimized steric effects. NaOtBu is preferred in gold complex synthesis for anion exchange due to its compatibility with specific ligands .

Research Findings and Trends

Structural Influence on Reactivity : The tetrameric structure of KOtBu enhances its solubility and steric accessibility in organic solvents, making it more versatile than NaOtBu in certain reactions .

Emerging Applications : RbOtBu’s role in ALD for energy materials highlights the growing importance of less-common tert-butoxides .

Safety Gaps: Limited hazard data for RbOtBu underscores the need for further toxicological studies .

Biologische Aktivität

Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base widely utilized in organic synthesis. Its biological activity is primarily linked to its role as a catalyst and base in various chemical reactions, including those relevant to pharmaceuticals, agrochemicals, and polymerization processes. This article explores the biological activity of this compound through various studies, applications, and relevant data.

This compound has the chemical formula and is known for its moisture sensitivity and flammability. It typically forms clusters in solid-state, existing as hexamers and nonamers . The compound is produced by treating tert-butyl alcohol with sodium hydride .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 90.12 g/mol |

| Flash Point | 14 °C (57.2 °F) |

| Storage Class | Pyrophoric materials |

| Hazard Classifications | Eye Dam. 1, Flam. Sol. 1 |

Applications in Organic Synthesis

This compound serves as a strong base in various organic reactions, including:

- Amination Reactions : It is employed in the Buchwald–Hartwig amination process, facilitating the coupling of aryl halides with amines .

- Formation of Glycol Diesters : A study demonstrated its effectiveness in promoting the one-step formation of 1,3-glycol diesters from benzaldehyde and isobutyrophenone .

- Polymerization and Isomerization : The compound acts as a catalyst in polymerization reactions and can be used to initiate isomerization processes .

1. Reaction Mechanisms

Research has shown that this compound can facilitate electron transfer reactions, demonstrating its utility in complex organic transformations. For instance, it has been used successfully in reactions involving phenanthroline and dinitrobenzene, where it produced distinct colorimetric changes indicative of reaction progress .

2. Role in Pharmaceutical Synthesis

This compound has been identified as a key reagent in synthesizing biologically active compounds. For example, it serves as an alternative to sodium hydride for coupling hydroxyethyl adenine with diethyl p-toluenesulfonyloxymethanephosphonate, leading to important intermediates used in antiviral drugs like adefovir dipivoxil .

3. Environmental Impact

In agrochemical applications, this compound has been explored for its potential role in synthesizing environmentally friendly products. Its use in the synthesis of colorants and aroma chemicals reflects its versatility beyond traditional organic synthesis .

Safety Considerations

Due to its flammable nature and reactivity with moisture, this compound must be handled with care. Proper safety equipment such as gloves and eye protection should be worn when working with this compound .

Q & A

Basic Research Questions

Q. What are the critical handling precautions for NaOtBu in laboratory settings, and how do its reactivity properties influence experimental design?

NaOtBu reacts violently with water, alcohols, and acids, releasing heat and flammable gases (e.g., hydrogen) . To mitigate risks:

- Store under inert gas (argon/nitrogen) in moisture-free environments.

- Use anhydrous solvents (e.g., THF, toluene) and rigorously dry glassware.

- Monitor temperature during exothermic reactions (e.g., deprotonation or elimination). Methodological Note: Pre-cool reaction vessels to 0°C when adding NaOtBu to polar solvents to control reaction rates .

Q. How does NaOtBu compare to other alkali metal alkoxides (e.g., KOtBu) in deprotonation reactions?

NaOtBu is a weaker base than KOtBu but offers superior solubility in non-polar solvents. For example:

| Base | Relative Basicity (pKa of conjugate acid) | Solubility in THF |

|---|---|---|

| NaOtBu | ~19.0 | High |

| KOtBu | ~21.0 | Moderate |

| NaOtBu is preferred for reactions requiring slower kinetics, such as controlled polymerizations . |

Q. What analytical techniques are recommended to verify NaOtBu purity and decomposition products?

- FT-IR : Detect hydroxide impurities (broad O-H stretch ~3200–3600 cm⁻¹).

- Karl Fischer Titration : Quantify moisture content (critical for catalytic applications) .

- NMR (¹H) : Monitor tert-butanol byproduct (δ ~1.2 ppm) in DMSO-d₆ .

Advanced Research Questions

Q. How does NaOtBu enable the activation of earth-abundant metal catalysts, and what mechanistic insights support this?

NaOtBu acts as a stoichiometric reductant and ligand scavenger in transition-metal catalysis. For example:

- In Ni-catalyzed cross-couplings, NaOtBu removes inhibitory ligands (e.g., phosphine oxides) and reduces Ni(II) precursors to active Ni(0) species .

- Mechanistic Study: EPR spectroscopy confirms the generation of low-valent metal centers when NaOtBu is used with Co or Fe complexes .

Q. What are the challenges in reconciling contradictory data on NaOtBu’s catalytic efficiency in polymer depolymerization?

Conflicting reports on depolymerization rates arise from:

- Moisture Sensitivity : Trace water accelerates side reactions (e.g., hydrolysis vs. transesterification) .

- Temperature Dependence : At >180°C, NaOtBu decomposes, altering reaction pathways. Resolution Strategy: Conduct kinetic studies under strict anhydrous conditions and compare with computational models (DFT for transition-state analysis) .

Q. How can researchers optimize NaOtBu-mediated ED-ROP (Electron-Deficient Ring-Opening Polymerization) for recyclable polycarbonates?

Key parameters:

| Parameter | Optimal Range | Impact |

|---|---|---|

| Catalyst Loading | 1–5 mol% | Higher loadings accelerate depolymerization but reduce monomer yield . |

| Temperature | 20–40°C | Balances polymerization rate and selectivity for cyclic monomers . |

- Method: Use sublimation apparatus to isolate macrocyclic carbonate dimers (e.g., 7CC) with >90% purity .

Q. Data Contradiction Analysis

Q. Why do some studies report NaOtBu as ineffective in lithium-free coupling reactions, while others highlight its utility?

Discrepancies stem from:

- Substrate Compatibility : NaOtBu fails with electron-rich aryl chlorides but excels with bromides due to differences in oxidative addition kinetics .

- Solvent Effects : Ethereal solvents (THF) stabilize Na⁺ ions, enhancing nucleophilicity, while DMSO deactivates the base via coordination .

Q. Safety and Compliance

Q. What protocols ensure compliance with carcinogenicity risks associated with NaOtBu?

- IARC Classification : Components in NaOtBu (e.g., impurities) may exceed 0.1% carcinogenicity thresholds. Mitigation includes:

Eigenschaften

IUPAC Name |

sodium;2-methylpropan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O.Na/c1-4(2,3)5;/h1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRIHAYPQRLWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073935 | |

| Record name | 2-Propanol, 2-methyl-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid | |

| Record name | 2-Propanol, 2-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

865-48-5 | |

| Record name | 2-Propanol, 2-methyl-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 2-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 2-methyl-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-methylpropan-2-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.